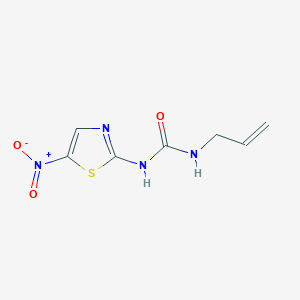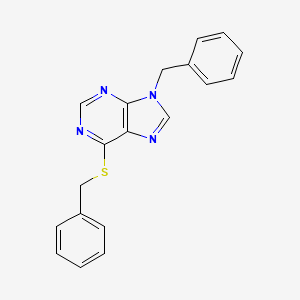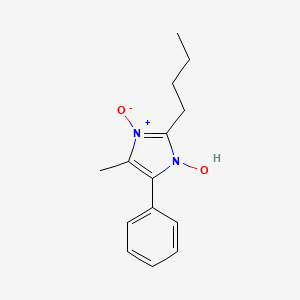
2-Butyl-4-methyl-3-oxo-5-phenyl-1H-3lambda~5~-imidazol-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butyl-3-hydroxy-5-methyl-1-oxido-4-phenyl-imidazole is a heterocyclic compound belonging to the imidazole family. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural properties. This compound, with its specific substituents, offers potential for various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-butyl-3-hydroxy-5-methyl-1-oxido-4-phenyl-imidazole can be achieved through several methods. One common approach involves the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . Another method is the Debus-Radiszewski synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and subsequent purification processes.
Análisis De Reacciones Químicas
Types of Reactions: 2-Butyl-3-hydroxy-5-methyl-1-oxido-4-phenyl-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the oxido group, leading to different functionalized imidazole derivatives.
Substitution: The phenyl and butyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acids are used under controlled conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions include various substituted imidazoles, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
2-Butyl-3-hydroxy-5-methyl-1-oxido-4-phenyl-imidazole has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: It is explored for its potential therapeutic properties, particularly in drug development for treating various diseases.
Mecanismo De Acción
The mechanism of action of 2-butyl-3-hydroxy-5-methyl-1-oxido-4-phenyl-imidazole involves its interaction with specific molecular targets. The oxido group and the imidazole ring play crucial roles in binding to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.
Comparación Con Compuestos Similares
1,3-Diazole: Known for its broad range of chemical and biological properties.
4-Phenyl-1H-imidazole: Another imidazole derivative with significant biological activities.
2-Methyl-4-phenyl-imidazole: Similar in structure but with different substituents, leading to varied applications.
Uniqueness: 2-Butyl-3-hydroxy-5-methyl-1-oxido-4-phenyl-imidazole stands out due to its specific substituents, which confer unique chemical and biological properties
Propiedades
Número CAS |
58099-81-3 |
|---|---|
Fórmula molecular |
C14H18N2O2 |
Peso molecular |
246.30 g/mol |
Nombre IUPAC |
2-butyl-1-hydroxy-4-methyl-3-oxido-5-phenylimidazol-3-ium |
InChI |
InChI=1S/C14H18N2O2/c1-3-4-10-13-15(17)11(2)14(16(13)18)12-8-6-5-7-9-12/h5-9,18H,3-4,10H2,1-2H3 |
Clave InChI |
CAIORSUOYPRKLB-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=[N+](C(=C(N1O)C2=CC=CC=C2)C)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


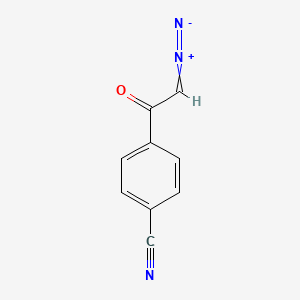
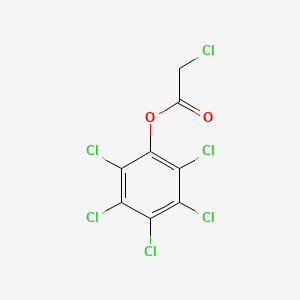
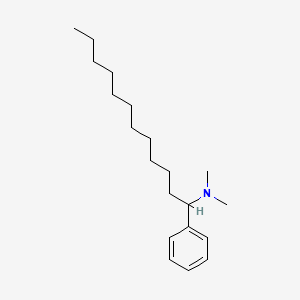
![Methyl 6-({[(tert-butoxy)carbonyl]amino}methyl)pyridine-2-carboxylate](/img/structure/B14001973.png)
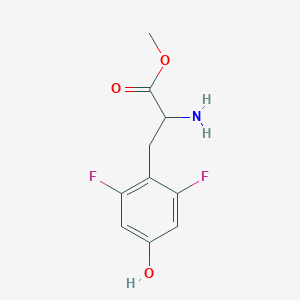
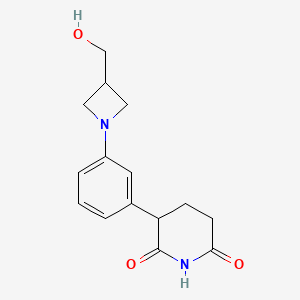
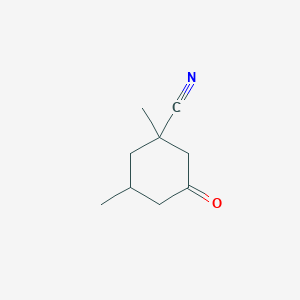
![tert-butyl N-[(3S,5R,6S)-6-methyl-2-oxo-5-phenyl-3-piperidyl]carbamate](/img/structure/B14001992.png)
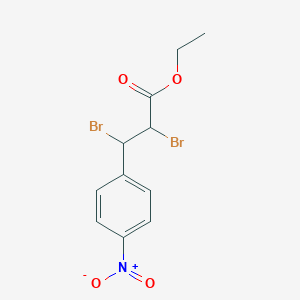
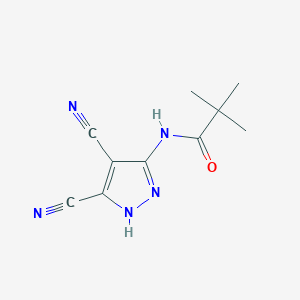
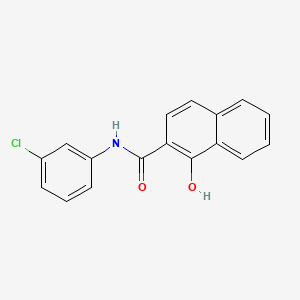
![N-[1,4-dioxo-3-(propan-2-ylamino)naphthalen-2-yl]acetamide](/img/structure/B14002011.png)
